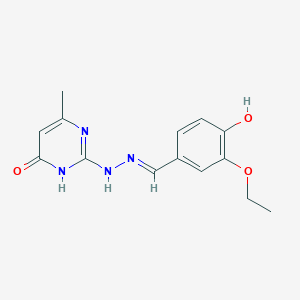

3-ethoxy-4-hydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Description

3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin, EVA) is a synthetic flavoring agent widely used as a cost-effective alternative to natural vanillin due to its enhanced stability and similar organoleptic properties . Its hydrazone derivative, 3-ethoxy-4-hydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone, is synthesized by condensing the aldehyde group of EVA with the hydrazine moiety of 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl hydrazine. This compound combines the aromatic and antioxidant properties of EVA with the bioactive pyrimidinyl scaffold, which is associated with diverse pharmacological activities, including anticancer and anticonvulsant effects .

Properties

IUPAC Name |

2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-3-21-12-7-10(4-5-11(12)19)8-15-18-14-16-9(2)6-13(20)17-14/h4-8,19H,3H2,1-2H3,(H2,16,17,18,20)/b15-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVFJKCVSACKGN-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNC2=NC(=CC(=O)N2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=CC(=O)N2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethoxy-4-hydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse research studies.

Synthesis and Characterization

The synthesis of hydrazones, including 3-ethoxy-4-hydroxybenzaldehyde derivatives, typically involves the reaction of aldehydes with hydrazine derivatives. Recent studies have utilized various methods including multicomponent reactions and mechanochemical synthesis to enhance yield and purity. For instance, the mechanochemical approach has shown excellent yields (80–99%) for hydrazone derivatives, highlighting its efficiency in producing compounds with potential biological activities .

Characterization Techniques:

- NMR Spectroscopy : Used for confirming the structure of synthesized hydrazones.

- FT-IR Spectroscopy : Identifies functional groups and confirms the presence of characteristic bonds.

- HPLC : Assesses purity levels of synthesized compounds.

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antibacterial properties. In one study, various hydrazone compounds were screened against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The results demonstrated that some derivatives showed comparable activity to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Hydrazone Derivatives

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | Moderate | Weak |

| Compound B | Strong | Moderate |

| Compound C | Weak | No activity |

Cytotoxicity

The cytotoxic potential of 3-ethoxy-4-hydroxybenzaldehyde hydrazone has been evaluated against various cancer cell lines. Studies have shown that certain derivatives possess notable cytotoxic effects, suggesting their potential as anticancer agents. For example, a series of arylazothiazole compounds were tested for in vitro antitumor activity, revealing promising results against human tumor cell lines .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line 1 (IC50 µM) | Cell Line 2 (IC50 µM) |

|---|---|---|

| Compound A | 15 | 20 |

| Compound B | 10 | 25 |

| Compound C | >50 | >50 |

Antioxidant Activity

Hydrazones are also recognized for their antioxidant properties. Compounds derived from 3-ethoxy-4-hydroxybenzaldehyde have been shown to exhibit significant radical scavenging activity in several assays, indicating their potential utility in preventing oxidative stress-related diseases .

Case Studies

- Antibacterial Screening : A study conducted on novel hydrazone derivatives showed that those with specific substituents (e.g., methoxy and butoxy groups) displayed enhanced antibacterial activity compared to others .

- Cytotoxic Evaluation : Another investigation into the cytotoxic effects of a series of hydrazones revealed that compounds with a pyrimidine moiety exhibited substantial growth inhibition in cancer cell lines, suggesting a structure-activity relationship worth exploring further .

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Hydrazone derivatives, including 3-ethoxy-4-hydroxybenzaldehyde hydrazones, have shown promising antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized hydrazones exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some derivatives demonstrating higher efficacy than standard antibiotics like ciprofloxacin .

Anticancer Properties

Research has also highlighted the anticancer potential of hydrazone derivatives. The compound's ability to interact with cellular mechanisms involved in cancer proliferation suggests it may serve as a lead compound for developing new anticancer agents. Mechanistic studies have shown that certain hydrazones can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Anti-inflammatory Effects

Hydrazones have been studied for their anti-inflammatory effects as well. Their ability to modulate inflammatory pathways positions them as potential therapeutic agents for treating inflammatory diseases .

Synthetic Methodologies

Multicomponent Reactions

The synthesis of 3-ethoxy-4-hydroxybenzaldehyde hydrazone can be achieved through multicomponent reactions (MCRs), which are efficient for generating complex molecules in a single step. These reactions typically involve the condensation of aldehydes with hydrazines and other reactive components under mild conditions, yielding high product diversity and yield .

Mechanochemical Synthesis

Recent advancements have introduced mechanochemical synthesis techniques for hydrazones, allowing for the production of these compounds without solvents. This method not only enhances yield but also reduces environmental impact, making it an attractive option for industrial applications .

Industrial Applications

Analytical Chemistry

Hydrazones are utilized as analytical reagents in various spectroscopic methods to detect metal ions and other analytes in environmental and pharmaceutical samples. Their ability to form stable complexes with metal ions enhances their utility in analytical chemistry .

Material Science

The unique properties of hydrazones enable their use in developing new materials, including polymers and coatings. Their capacity to act as chelating agents can improve the stability and performance of materials used in various applications, from electronics to construction .

Case Studies

Chemical Reactions Analysis

1.1. Biginelli Reaction Variants

The Biginelli reaction is a foundational three-component reaction for dihydropyrimidinones (DHPMs). For this compound, modifications include:

-

Urea replacement : Substituting urea with hydrazine derivatives to form hydrazone intermediates .

-

Aldehyde generation : In situ oxidation of benzyl halides to benzaldehydes (e.g., Kornblum oxidation under microwave conditions) .

-

Catalytic optimization : Use of Bi(NO₃)₃·5H₂O or ZrCl₄ for solvent-free reactions .

Table 1: Representative Synthesis Conditions

1.2. Hydrazone Formation

The pyrimidine core is coupled with 3-ethoxy-4-hydroxybenzaldehyde via hydrazone formation:

-

Aldehyde–amine coupling : Reacting pyrimidine derivatives with aldehydes under basic conditions (e.g., NH₂NH₂·H₂O) .

-

Condensation : Formation of the CH=N bond, confirmed by disappearance of aldehyde protons (δ ~10.55 ppm) and appearance of azomethine signals (δ 8.06–8.11 ppm) in ¹H NMR .

Table 2: Key Spectral Data for Hydrazones

| Functional Group | ¹H NMR (δ) | ¹³C NMR | FT-IR |

|---|---|---|---|

| Azomethine (CH=N) | 8.06–8.11 (s) | - | ~1600 cm⁻¹ |

| CONH | 11.20–11.25 (s) | - | ~3300 cm⁻¹ |

| Aldehyde (disappears) | 10.55 (s) | - | - |

Structural Modifications

Post-synthesis, the compound undergoes further derivatization for enhanced bioactivity:

2.1. Functional Group Substitution

-

Hydroxyl group (OH) :

2.2. Pyrimidine Core Alterations

-

Methyl group introduction : Substitution at position 4 or 6 enhances lipophilicity and biological activity .

-

Oxidation states : Variations between 1,6-dihydro-2-pyrimidinone and fully unsaturated pyrimidines .

Table 3: Pyrimidine Core Variants

| Modification | Position | Effect | Reference |

|---|---|---|---|

| Methyl group | C4 or C6 | Increased lipophilicity | |

| Oxidation | C6 | Adjusted stability |

Biological Activity Correlations

Synthetic modifications influence biological properties:

-

Antimicrobial activity : Hydrazone derivatives show potent antibacterial effects against Pseudomonas aeruginosa and Staphylococcus aureus .

-

Antioxidant potential : The 3-ethoxy-4-hydroxybenzaldehyde moiety contributes to free radical scavenging .

Table 4: Antimicrobial Activity Data

| Compound | S. aureus Inhibition | P. aeruginosa Inhibition | Reference |

|---|---|---|---|

| Pyrimidine–hydrazone hybrid | + | + |

Analytical Characterization

Key techniques include:

-

¹H NMR : Identifies azomethine (δ ~8.1 ppm) and CONH (δ ~11.2 ppm) protons .

-

LC-MS : Confirms molecular weight (e.g., 286.33 g/mol for pyrimidine–hydrazone hybrids).

-

FT-IR : Detects C=N stretching (~1600 cm⁻¹) and NH stretching (~3300 cm⁻¹) .

Table 5: Analytical Methods and Outcomes

| Method | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 8.06–8.11 (CH=N), δ 11.20–11.25 (CONH) | |

| LC-MS | Molecular weight confirmation |

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound

- Structure : Features a 3-ethoxy-4-hydroxybenzaldehyde core linked via hydrazone bond to a 4-methyl-6-oxo-1,6-dihydropyrimidinyl group.

- Synthesis: Likely involves refluxing EVA with pyrimidinyl hydrazine derivatives in ethanol or DMF, analogous to methods used for thiosemicarbazones and α,β-unsaturated ketones .

Analog 1: α,β-Unsaturated Ketones (3a-c)

- Structure : Derived from 6-acetyltetralin and aromatic aldehydes (e.g., 2,6-dichlorobenzaldehyde in 3a).

- Synthesis : Aldol condensation between 6-acetyltetralin and aldehydes under basic conditions .

- Key Difference : Lacks the hydrazone linkage and pyrimidinyl ring but shares the aromatic aldehyde-derived scaffold.

Analog 2: 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides

- Structure: Pyrimidinone ring linked to thioacetamide via a sulfur atom.

- Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with 2-chloroacetamides in DMF .

- Key Difference : Replaces the hydrazone group with a thioether linkage, altering electronic properties and bioavailability.

Key Observations :

- The α,β-unsaturated ketone 3a exhibits superior anticancer potency compared to pyrazoline derivatives, likely due to its electron-withdrawing chloro substituents enhancing cellular uptake .

- The pyrimidinyl thioacetamides demonstrate anticonvulsant activity linked to their sulfur-containing side chains, which may modulate neuronal ion channels .

- The target hydrazone’s bioactivity is hypothesized to arise from synergistic effects of EVA’s antioxidant properties and the pyrimidinyl ring’s ability to intercalate with biomolecules.

Physicochemical Properties

| Property | Target Hydrazone | Ethyl Vanillin (EVA) | 3a (Dichloro Derivative) |

|---|---|---|---|

| Molecular Weight | ~305 g/mol (estimated) | 166.17 g/mol | 318.19 g/mol |

| Melting Point | Not reported | 76–78°C | 145–147°C |

| Solubility | Moderate in polar solvents | High in ethanol/water | Low in water |

| Key Functional Groups | Hydrazone, pyrimidinone | Aldehyde, ethoxy, hydroxy | α,β-unsaturated ketone |

Notes:

- The dichloro substituent in 3a increases lipophilicity, correlating with its higher anticancer activity but lower aqueous solubility .

Q & A

Basic: What is a robust synthetic methodology for preparing 3-ethoxy-4-hydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone?

Answer:

The compound can be synthesized by refluxing equimolar amounts of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinylhydrazine in ethanol with a catalytic amount of hydrochloric acid (HCl). Monitor reaction progress via thin-layer chromatography (TLC). Post-reaction, remove the solvent under reduced pressure and recrystallize the product from 50% aqueous ethanol to obtain pure hydrazone . For analogous hydrazones, stoichiometric control and reflux duration (e.g., 24 hours) are critical to minimize side products like unreacted aldehyde or hydrazine byproducts .

Basic: What safety protocols are essential when handling this hydrazone derivative?

Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use N95 masks if handling powdered forms to prevent inhalation .

- Waste Management: Segregate organic waste containing hydrazone residues and dispose via certified hazardous waste facilities to prevent environmental contamination .

- Ventilation: Conduct reactions in fume hoods to mitigate exposure to volatile aldehydes or hydrazine derivatives .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- X-ray Crystallography: Use SHELX software (e.g., SHELXL) for structure refinement, particularly to resolve hydrazone tautomerism (e.g., E/Z configurations) and hydrogen-bonding networks .

- Spectroscopy:

- NMR: Analyze - and -NMR to confirm hydrazone bond formation (δ 8–10 ppm for –NH–N= groups) and aromatic proton environments.

- IR: Identify characteristic C=N stretches (~1600 cm) and O–H vibrations (~3200 cm) from the aldehyde moiety .

Advanced: How can tautomeric equilibria of the hydrazone moiety impact experimental data interpretation?

Answer:

Hydrazones often exhibit keto-enol or E/Z tautomerism, leading to conflicting spectroscopic results. To resolve this:

- Perform variable-temperature NMR to observe dynamic equilibria (e.g., coalescence of signals at elevated temperatures).

- Use X-ray diffraction to conclusively determine the solid-state tautomeric form . Computational methods (DFT) can supplement experimental data to model tautomeric preferences .

Advanced: How to address discrepancies between spectroscopic and crystallographic data?

Answer:

- Cross-Validation: Compare -NMR chemical shifts with X-ray-derived bond lengths (e.g., C=N vs. C–N). Discrepancies may arise from solution-phase dynamics vs. solid-state rigidity.

- Derivatization: Employ reagents like dansylhydrazine or fluorescein thiosemicarbazide to selectively tag the aldehyde group, enhancing UV/fluorescence detection and resolving ambiguities in complex matrices .

Advanced: What strategies optimize crystal structure refinement for this hydrazone?

Answer:

- High-Resolution Data: Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Software Parameters: In SHELXL, use TWIN/BASF commands for handling twinned crystals and ISOR restraints to refine disordered ethoxy/pyrimidinyl groups .

- Hydrogen Bonding: Apply DFIX constraints to stabilize O–H⋯N or N–H⋯O interactions observed in the hydrazone lattice .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Substituent Variation: Synthesize analogs with modified pyrimidinyl groups (e.g., 6-oxo to 6-thio) or ethoxy-to-methoxy substitutions on the benzaldehyde ring. Evaluate biological activity (e.g., enzyme inhibition) to correlate electronic/steric effects with potency .

- Crystallographic SAR: Overlay X-ray structures of analogs to identify conserved binding motifs (e.g., planar hydrazone regions) critical for target interaction .

Advanced: How to mitigate side reactions during hydrazone synthesis?

Answer:

- Stoichiometric Control: Use a 10% excess of the aldehyde component to drive the reaction to completion, minimizing unreacted hydrazine.

- Acid Catalysis: Replace HCl with milder acids (e.g., acetic acid) to reduce hydrolysis of the pyrimidinyl ring under prolonged reflux .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the hydrazone from byproducts like Schiff bases or oxidized aldehydes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.